3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
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Overview
Description
3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate amines and aldehydes.
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzodioxin, piperidine, and quinazolinone intermediates using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the quinazolinone core.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin moiety.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[3-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one: is similar to other quinazolinone derivatives and piperidine-containing compounds.
Uniqueness
Structural Complexity: The combination of a quinazolinone core, piperidine ring, and benzodioxin moiety makes it unique.
Properties
IUPAC Name |
3-[3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c29-23(9-11-28-16-25-20-6-2-1-5-19(20)24(28)30)27-10-3-4-18(15-27)26-17-7-8-21-22(14-17)32-13-12-31-21/h1-2,5-8,14,16,18,26H,3-4,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEADQPYOOFBMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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